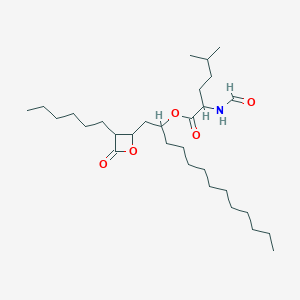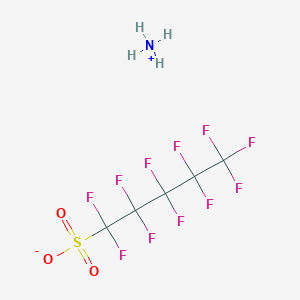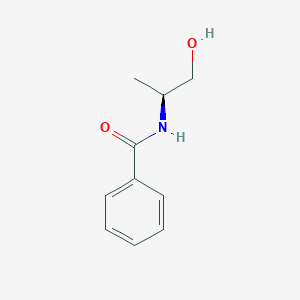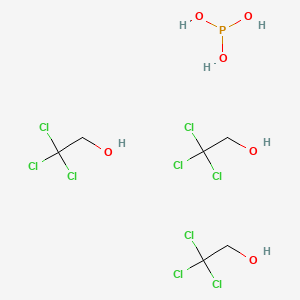
Bis(4H-octafluorobutyl) disulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4H-octafluorobutyl) disulfide: is a chemical compound with the molecular formula C8H2F16S2 . It is characterized by the presence of two sulfur atoms connected by a disulfide bond, with each sulfur atom bonded to a 4H-octafluorobutyl group. This compound is notable for its high fluorine content, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4H-octafluorobutyl) disulfide typically involves the reaction of 4H-octafluorobutyl halides with sodium thiosulfate in dimethyl sulfoxide (DMSO) at temperatures ranging from 60 to 70°C . This method is scalable and efficient, producing the desired disulfide compound in good yields.
Industrial Production Methods: In industrial settings, the production of This compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Bis(4H-octafluorobutyl) disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides and sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Bis(4H-octafluorobutyl) disulfide is used as a building block in the synthesis of fluorinated organic compounds. Its unique properties make it valuable in the development of materials with high thermal and chemical stability.
Biology and Medicine: In biological research, This compound is used as a probe to study disulfide bond formation and reduction in proteins. Its fluorinated nature allows for easy detection using fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.
Industry: The compound is used in the production of specialty polymers and coatings that require high resistance to harsh chemical environments. It is also used in the development of advanced lubricants and surfactants.
Mecanismo De Acción
Bis(4H-octafluorobutyl) disulfide: exerts its effects primarily through the formation and cleavage of disulfide bonds. In biological systems, it can interact with thiol groups in proteins, leading to the formation of mixed disulfides. This interaction can affect protein structure and function, making it a useful tool in biochemical research .
Comparación Con Compuestos Similares
- Diphenyl disulfide
- Dibutyl disulfide
- Bis(4-fluorophenyl) disulfide
Uniqueness: Bis(4H-octafluorobutyl) disulfide is unique due to its high fluorine content, which imparts exceptional chemical stability and resistance to oxidation and reduction. This makes it particularly valuable in applications where chemical robustness is required .
Propiedades
Fórmula molecular |
C8H2F16S2 |
|---|---|
Peso molecular |
466.2 g/mol |
Nombre IUPAC |
1,1,2,2,3,3,4,4-octafluoro-1-(1,1,2,2,3,3,4,4-octafluorobutyldisulfanyl)butane |
InChI |
InChI=1S/C8H2F16S2/c9-1(10)3(13,14)5(17,18)7(21,22)25-26-8(23,24)6(19,20)4(15,16)2(11)12/h1-2H |
Clave InChI |
IWOQYBNBOXFATQ-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(C(F)(F)SSC(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B12064349.png)

![N-Methyl-4-[(4-methyl-1-piperazinyl)methyl]benzenamine 3HCl](/img/structure/B12064357.png)



![2-[6'-(diethylamino)spiro[1H-2-benzofuran-3,9'-xanthene]-3'-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12064395.png)




